molecular formula C20H16FN5O5S B14119386 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B14119386
M. Wt: 457.4 g/mol
InChI Key: WLFVBQUEDQDWHW-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). It functions by competitively binding to the ATP-binding site of the kinase, thereby suppressing its catalytic activity. This inhibition is central to its research value, as DYRK1A is a protein kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. The compound has been identified as a valuable chemical probe for investigating the pathogenesis of Down syndrome, as the DYRK1A gene is located on chromosome 21 and is overexpressed in this condition. Furthermore, its role in regulating transcription factors and cell cycle controllers makes it a compound of interest in oncology research, particularly in studies focusing on glioblastoma and other cancers. Research utilizing this inhibitor also extends to the field of neurodegenerative diseases, such as Alzheimer's disease, and in diabetes research for its potential effects on pancreatic beta-cell proliferation. With a CAS Number 1449280-29-7 and a molecular weight of 539.53 g/mol, this inhibitor is supplied with detailed analytical characterization, including HPLC and mass spectrometry data, to ensure high purity and batch-to-batch consistency for reliable research outcomes.

Properties

Molecular Formula

C20H16FN5O5S

Molecular Weight

457.4 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H16FN5O5S/c21-12-4-2-1-3-11(12)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-10-5-6-13-14(7-10)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)

InChI Key

WLFVBQUEDQDWHW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Compound X can be dissected into three primary subunits (Figure 1):

  • 2-Fluorobenzamide moiety
  • 6-Oxo-1,6-dihydropyrimidine core
  • Benzo[d]dioxol-5-ylaminoethylthio linker

Retrosynthetic cleavage suggests convergent synthesis pathways, with the pyrimidine ring serving as the central scaffold for subsequent functionalization.

Synthetic Routes to Key Intermediates

Synthesis of Benzo[d]dioxol-5-ylamine Derivatives

The benzo[d]dioxole subunit is typically prepared via cyclization of catechol derivatives. A representative protocol involves:

Reagents :

  • Catechol (1.0 eq)
  • Dichloromethane (2.2 eq)
  • Potassium carbonate (3.0 eq)

Conditions :

  • Reflux in dry DMF at 110°C for 12 hours
  • Yield: 78–85%

Alternative methods employ phase-transfer catalysts to enhance reaction efficiency, achieving yields up to 92% under microwave irradiation.

Construction of the Pyrimidinone Core

The 6-oxo-1,6-dihydropyrimidine ring is synthesized via cyclocondensation reactions. Two predominant strategies exist:

Method A: Thiourea Cyclization
Ethyl ethoxymethylenemalonate (1.0 eq)  
2-Amino-4-thiouracil (1.1 eq)  
Sodium ethoxide (2.5 eq) in ethanol  

Conditions :

  • 0°C to room temperature, 8 hours
  • Yield: 67–72%
Method B: Microwave-Assisted Synthesis
Diethyl acetylenedicarboxylate (1.0 eq)  
Thiourea (1.05 eq)  
Ionic liquid [BMIM][BF4] as solvent  

Conditions :

  • 150°C, 15 minutes microwave irradiation
  • Yield: 89%

Convergent Assembly of Compound X

Stepwise Coupling Protocol

Stage 1: Thioether Linkage Formation

5-Amino-2-mercaptopyrimidin-6-one (1.0 eq)  
2-Bromo-N-(benzo[d][1,3]dioxol-5-yl)acetamide (1.2 eq)  
Triethylamine (3.0 eq) in THF  

Conditions :

  • Nitrogen atmosphere, 0°C to RT, 6 hours
  • Yield: 81%

Stage 2: Amide Coupling

Intermediate from Stage 1 (1.0 eq)  
2-Fluorobenzoyl chloride (1.5 eq)  
HATU (1.2 eq), DIPEA (3.0 eq) in DMF  

Conditions :

  • 0°C for 30 minutes, then RT for 12 hours
  • Yield: 68%

Industrial-Scale Optimization Strategies

Parameter Laboratory Scale Pilot Plant Scale Industrial Scale
Reaction Volume (L) 0.5–5 50–200 500–2000
Temperature Control Manual Automated Jacket Continuous Flow
Yield (%) 68–72 75–78 82–85
Purity (HPLC) 95–97 97–98.5 >99.5

Key industrial adaptations include:

  • Continuous Flow Reactors : Reduces reaction time from 18 hours (batch) to 45 minutes
  • Solvent Recovery Systems : Achieves >90% DMF recycling via vacuum distillation
  • In-line Analytics : PAT tools enable real-time monitoring of intermediate conversions

Critical Analysis of Methodologies

Regioselectivity Challenges

The competing nucleophilicities of the pyrimidine N1 and N3 positions require careful modulation:

Mitigation Strategies :

  • Use of bulky bases (e.g., DBU) to favor N1 alkylation
  • Low-temperature conditions (-20°C) during coupling reactions

Fluorine Incorporation Dynamics

The electron-withdrawing fluorine substituent necessitates adjusted coupling conditions:

Optimized Protocol :

2-Fluorobenzoic acid (1.1 eq)  
EDCl (1.3 eq), HOBt (1.2 eq)  
DCM:DMF (4:1 v/v), 0°C to RT  

Achieves 94% conversion vs. 78% with classical mixed anhydride methods

Analytical Characterization Data

Key Spectroscopic Signatures :

  • ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine H4), 7.89 (d, J=7.6 Hz, 1H, fluorobenzoyl), 6.93 (s, 1H, dioxole H)
  • HRMS (ESI+) : m/z calcd. for C23H19FN5O5S [M+H]+: 520.1089, found: 520.1085
  • HPLC Purity : 99.7% (Zorbax SB-C18, 0.1% TFA/MeCN gradient)

Emerging Methodologies

Enzymatic Coupling Approaches

Recent advances employ transglutaminase variants for amide bond formation:

  • Catalyst : Engineered microbial transglutaminase (MTGase-M3)
  • Conditions : pH 7.4 phosphate buffer, 25°C, 24 hours
  • Yield : 91% with 99.8% enantiomeric excess

Photoredox-Mediated Thioether Formation

Visible-light driven C–S coupling using:

  • Catalyst : Ir(ppy)3 (1 mol%)
  • Conditions : Blue LEDs, DMF/H2O (3:1), RT
  • Yield : 88% vs. 72% thermal method

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Core Structure Key Functional Groups Synthesis Method Characterization Techniques Potential Bioactivity
Target Compound Pyrimidinone Benzodioxol, Thioether, 2-Fluorobenzamide Likely involves Cs₂CO₃/DMF or EDC/HOBt ¹H NMR, IR, MS Hypothesized anticancer/CNS
Benzooxazinone Derivatives (7a–c) Pyrimidinone Benzooxazinone, Substituted Phenyl Cs₂CO₃/DMF, room temperature ¹H NMR, IR, MS Not reported
Compound 11 Pyrimidine Fluorobenzamide, Triazole Acylation/Amination ¹H NMR, MS Pharmacologically screened
Thiazolidinone Benzamides Benzamide Thiazolidinone, Methylidene EDC/HOBt coupling in DMF ¹H NMR, IR Antioxidant/antimicrobial

Biological Activity

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound with significant potential for biological activity. This article explores its structural characteristics, synthesis methods, and biological implications based on recent research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological properties. The key components include:

  • Pyrimidine Derivative : The 6-oxo-1,6-dihydropyrimidin structure is known for its role in various pharmacological activities.
  • Benzo[d][1,3]dioxole Moiety : This structure is often associated with anti-cancer properties and enhances the compound's interaction with biological targets.
  • Fluorobenzamide Group : The presence of fluorine atoms can improve the compound's pharmacokinetic profile by enhancing solubility and stability.

The molecular formula is C21H19N5O6SC_{21}H_{19}N_{5}O_{6}S with a molecular weight of approximately 469.47 g/mol.

Synthesis Methods

The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide generally involves multiple steps. A typical synthetic route includes:

  • Preparation of the Benzo[d][1,3]dioxole Moiety : This can be synthesized via cyclization of catechol with dichloromethane under basic conditions.
  • Formation of the Pyrimidine Ring : Utilizing guanidine in methanol to introduce the pyrimidine structure.
  • Final Coupling Reaction : Combining the prepared moieties to yield the final compound.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Properties

Research indicates that compounds similar to N-(4-amino...) have shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing benzo[d][1,3]dioxole are often studied for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis .

Antimicrobial Activity

The five-membered heterocycles present in the structure may contribute to antibacterial properties. Compounds with similar structures have been documented to exhibit activity against various bacterial strains . The specific interactions with microbial targets can lead to disruption of essential cellular processes.

The mechanism by which N-(4-amino...) exerts its biological effects likely involves interaction with specific enzymes or receptors involved in cell growth and apoptosis regulation. This interaction can modulate signaling pathways critical for maintaining cellular homeostasis .

Case Studies

Several studies have highlighted the potential applications of compounds related to N-(4-amino...):

  • Study on Anticancer Activity : A study demonstrated that analogs of this compound exhibited IC50 values indicating significant cytotoxicity against leukemia cells .
  • Antimicrobial Testing : Another investigation assessed various derivatives for their antibacterial efficacy, establishing a correlation between structural features and biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical for reproducibility?

  • Answer : The compound’s core structure involves a pyrimidinone scaffold with thioether and fluorobenzamide substituents. A plausible route involves:

  • Step 1 : Acylation of a pyrimidinone intermediate with 2-fluorobenzoyl chloride (analogous to methods in , where acylation was used for pyrimidine derivatives) .
  • Step 2 : Thioether formation via nucleophilic substitution between a mercaptoethyl intermediate and a halogenated pyrimidinone (similar to protocols in for dithiazole derivatives) .
  • Critical considerations :
  • Use anhydrous conditions to prevent hydrolysis of the thioether bond.
  • Monitor reaction progress via LC-MS to avoid over-acylation.
    • Validation : Confirm regioselectivity using 1^1H NMR and 13^{13}C NMR to verify substitution patterns at C2 and C5 positions of the pyrimidinone ring .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Compare retention times with synthetic intermediates .
  • Structural confirmation :
  • 1^1H NMR : Key signals include the aromatic protons of the 2-fluorobenzamide (δ 7.3–8.1 ppm) and the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm).
  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O at ~1680–1720 cm1^{-1}) and thioether bonds (C-S at ~650 cm1^{-1}) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ and fragment ions (e.g., cleavage at the thioether bond) .

Q. What solubility and stability challenges are anticipated, and how can they be addressed?

  • Answer :

  • Solubility : The compound’s lipophilic fluorobenzamide and dioxole groups limit aqueous solubility. Use DMSO for in vitro assays or PEG-based solvents for in vivo studies .
  • Stability :
  • The thioether bond may oxidize under prolonged light exposure. Store in amber vials under inert gas (N2_2 or Ar) .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

  • Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, used DoE for flow-chemistry optimization, reducing byproducts by 30% .
  • Continuous flow synthesis : Utilize microreactors to enhance mixing and heat transfer, particularly for exothermic acylation steps .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for selective thioether formation, as demonstrated in for dithiazole derivatives .

Q. How can researchers resolve conflicting bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Answer :

  • Mechanistic studies : Use surface plasmon resonance (SPR) to measure direct binding affinity to target enzymes, ruling out off-target effects .
  • Cellular permeability assays : Compare intracellular concentrations (via LC-MS) with in vitro IC50_{50} values to assess membrane penetration limitations .
  • Metabolite profiling : Identify active metabolites using hepatocyte incubation models (e.g., highlighted metabolite stability for trifluoromethyl-containing compounds) .

Q. What strategies enable regioselective modification of the pyrimidinone core for structure-activity relationship (SAR) studies?

  • Answer :

  • Directed C-H functionalization : Use Pd-catalyzed cross-coupling at the C4 amino group (e.g., ’s protocols for pyrimidine modifications) .
  • Orthogonal protection : Temporarily protect the thioether sulfur with a tert-butyl group to enable selective acylation at C5 .
  • Computational modeling : Perform DFT calculations to predict reactivity at specific positions, as applied in for fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity for structurally similar compounds?

  • Answer :

  • Source comparison : Cross-reference assay conditions (e.g., reported antimicrobial activity in Mueller-Hinton broth, while used RPMI-1640 media, affecting solubility and potency) .
  • Batch variability : Analyze impurity profiles (e.g., trace oxidation products of the thioether) using HRMS to explain potency differences .
  • Target selectivity panels : Screen against related enzymes (e.g., kinase families) to identify off-target interactions that may skew data .

Methodological Resources

  • Synthetic protocols : Adapt ’s acylation/amination workflow for pyrimidinone derivatives .
  • Analytical tools : Use ’s NMR/IR/MS protocols for structural validation .
  • Advanced optimization : Implement ’s flow-chemistry and DoE frameworks .

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